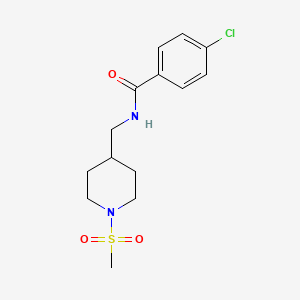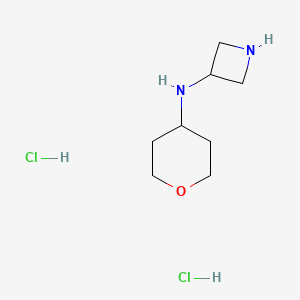
1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (DPDPCA) is a compound belonging to the class of pyrazoles. Pyrazoles are nitrogen-containing heterocyclic compounds with a five-membered ring structure containing two carbon atoms, two nitrogen atoms and one oxygen atom. The presence of an oxygen atom in the ring structure makes the compound an acid. DPDPCA is an important intermediate in the synthesis of various pyrazole derivatives, which have been used in a variety of applications.
Applications De Recherche Scientifique
Herbicide Synthesis
1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: serves as a crucial intermediate in the synthesis of herbicides. Specifically, it plays a pivotal role in the production of Sulfentrazone, a triazolinone herbicide. Let’s explore this process further:
Background::- Sulfentrazone is an effective herbicide developed by FMC in the United States. It demonstrates remarkable efficacy against annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds .
- Compared to traditional batch reactors, continuous flow microreactors enhance reaction efficiency and overall yield .
Boronic Acid Derivatives
Another avenue of interest involves the synthesis of boronic acid derivatives. For instance:
- 2,4-Dichlorophenylboronic acid (C~6~H~5~BCl~2~O~2~) is a compound derived from 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid . It finds applications in organic synthesis, catalysis, and medicinal chemistry .
Novel Amide Derivatives
Researchers have explored the synthesis of novel amide derivatives using our compound:
- A derivative with the structure ArN(H)C(=O)(CH~2~)~3~C(=O)OH (where Ar = 2,4-dichlorophenyl) has been successfully prepared. This compound exhibits unique properties and may find applications in various fields .
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFWSFWNJXULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)Cl)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2429844.png)
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2429846.png)
![3-(4-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2429847.png)




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2429856.png)
![1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2429858.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)
